Cytotoxicity: Equivalent DNA Synthesis Inhibition to Alliacol A
In the same published study, Alliacol B demonstrates a strong, concentration-dependent inhibition of DNA synthesis in Ehrlich ascites carcinoma cells. The effective concentration range is reported as 2-5 μg/mL, which is quantitatively identical to that of its closest structural analog, Alliacol A, when tested under the same experimental conditions [1].
| Evidence Dimension | Inhibition of DNA synthesis |
|---|---|
| Target Compound Data | 2 - 5 μg/mL |
| Comparator Or Baseline | Alliacol A (2 - 5 μg/mL) |
| Quantified Difference | 0 μg/mL (Equivalent potency) |
| Conditions | Ehrlich ascites carcinoma cells (mouse), in vitro cell culture assay |
Why This Matters
This establishes that for the primary documented mechanism of action (DNA synthesis inhibition in this cancer model), Alliacol B and Alliacol A are functionally interchangeable, confirming that either can be used as a validated tool compound for this specific application.
- [1] Anke, T., Watson, W. H., Giannetti, B. M., & Steglich, W. (1981). Antibiotics from basidiomycetes. XIII. The alliacols A and B from Marasmius alliaceus (Jacq. ex Fr.) Fr. The Journal of Antibiotics, 34(10), 1271-1277. DOI: 10.7164/antibiotics.34.1271 View Source
